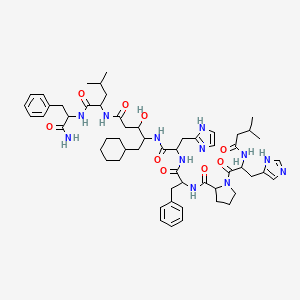

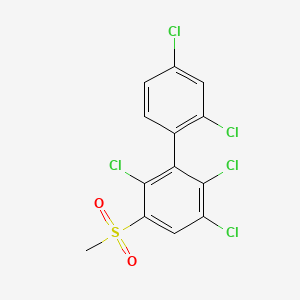

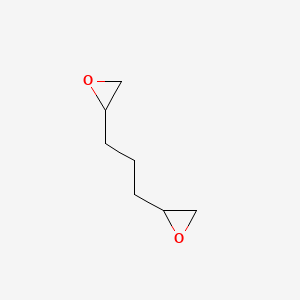

![molecular formula C9H10N2OS B1617485 5-Ethoxybenzo[d]thiazol-2-amine CAS No. 70066-70-5](/img/structure/B1617485.png)

5-Ethoxybenzo[d]thiazol-2-amine

説明

5-Ethoxybenzo[d]thiazol-2-amine is a chemical compound with the formula C9H10N2OS and a molecular weight of 194.25 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .科学的研究の応用

Corrosion Inhibition

5-Ethoxybenzo[d]thiazol-2-amine (EBT) has been studied for its role in inhibiting corrosion, particularly for iron in sulfuric acid media. It acts mainly as a cathodic inhibitor, adhering to the iron surface and hindering the transport of metal ions from the metal to the solution. This protective action also retards the hydrogen evolution reaction, showcasing its potential in industrial applications involving metal preservation (Berisha et al., 2015).

Antitumor Activity

Compounds related to 5-Ethoxybenzo[d]thiazol-2-amine, like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, have been synthesized and found to possess significant antitumor activity. These compounds, particularly the title compound, showed promising results against the Hela cell line with an IC50 value of 26 μM, indicating its potential in cancer therapy (叶姣 et al., 2015).

Activation of p53 in Cancer Therapy

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, a compound closely related to 5-Ethoxybenzo[d]thiazol-2-amine, have been found to induce G2/M cell cycle arrest in cancer cells. These compounds increase p53 levels significantly, leading to apoptosis by altering mitochondrial protein levels. This suggests their role as potential small-molecule activators of p53, useful in cancer treatment strategies (Kumbhare et al., 2014).

Molluscicidal Properties

Thiazolo derivatives, which include 5-Ethoxybenzo[d]thiazol-2-amine, have been examined for their molluscicidal properties. These compounds show activity against B. alexandrina snails, which are intermediate hosts in the transmission of schistosomiasis, indicating their potential use in controlling this parasitic disease (El-bayouki & Basyouni, 1988).

Antimicrobial and Antioxidant Activities

Aminothiazole-linked metal chelates involving compounds related to 5-Ethoxybenzo[d]thiazol-2-amine have been synthesized and found to exhibit significant antimicrobial and antioxidant activities. These activities suggest potential applications in the development of new antimicrobial agents and antioxidants (Noreen & Sumrra, 2021).

Safety and Hazards

将来の方向性

Future research could focus on the synthesis of new derivatives of 5-Ethoxybenzo[d]thiazol-2-amine and their potential applications. For instance, the development of hybrid antimicrobials that combine the effect of two or more agents represents a promising antibacterial therapeutic strategy . Additionally, the study of structure-activity relationships around similar compounds could lead to the discovery of derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features .

特性

IUPAC Name |

5-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-6-3-4-8-7(5-6)11-9(10)13-8/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJJTXUPEWJFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356294 | |

| Record name | 5-ethoxy-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70066-70-5 | |

| Record name | 5-ethoxy-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

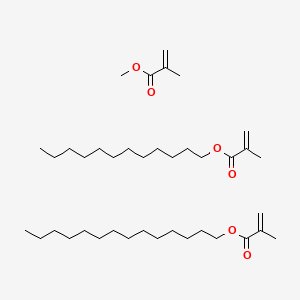

![8-Ethyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol](/img/structure/B1617421.png)

![2'-Methylspiro[bicyclo[2.2.1]heptane-2,5'-[1,3]dioxane]](/img/structure/B1617423.png)